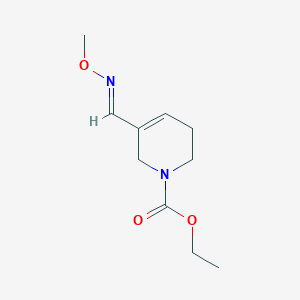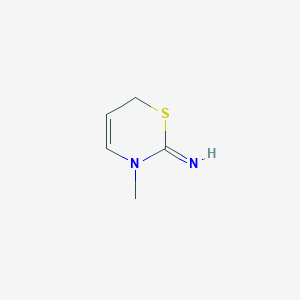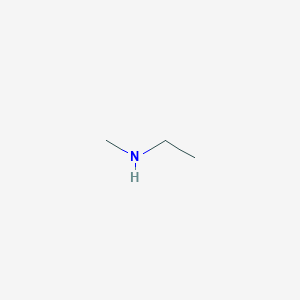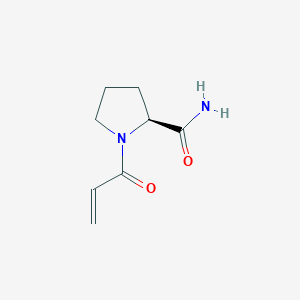
1,2,3-Tristriphenylethylaminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound that belongs to the family of substituted amphetamines. It is also known as Triphoxamine or TPA-1. TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties.
Mécanisme D'action
TTEAP acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing them to be released into the synapse. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant and hallucinogenic effects of TTEAP.
Biochemical and Physiological Effects:
TTEAP has been shown to increase locomotor activity, induce hyperthermia, and alter cognitive function in animal models. It has also been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. TTEAP has been shown to have a longer duration of action than other substituted amphetamines, making it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
TTEAP has several advantages for use in lab experiments, including its potency, duration of action, and ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for abuse and lack of availability. TTEAP is a controlled substance in many countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on TTEAP. One area of interest is its potential therapeutic use, particularly for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Another area of interest is its potential use as a tool for investigating the neurochemistry of the brain. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Conclusion:
In conclusion, 1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound with psychoactive properties that has been studied for its potential use in scientific research. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to stimulant and hallucinogenic effects. TTEAP has several advantages for use in lab experiments, but also has limitations and potential for abuse. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of TTEAP involves several steps, including the reaction of 1,3-dibromopropane with triphenylphosphine to form 1,3-bis(triphenylphosphine)propane. This intermediate is then reacted with phenylmagnesium bromide to produce 1,3-bis(triphenylphosphine)propane-1-phenylmagnesium bromide. Finally, this compound is reacted with benzaldehyde to produce TTEAP.
Applications De Recherche Scientifique
TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects, similar to other substituted amphetamines. TTEAP has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. It has also been studied in vitro to investigate its effects on neurotransmitter release and uptake.
Propriétés
Numéro CAS |
144785-93-3 |
|---|---|
Nom du produit |
1,2,3-Tristriphenylethylaminopropane |
Formule moléculaire |
C63H59N3 |
Poids moléculaire |
858.2 g/mol |
Nom IUPAC |
1-N,2-N,3-N-tris(2,2,2-triphenylethyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C63H59N3/c1-10-28-51(29-11-1)61(52-30-12-2-13-31-52,53-32-14-3-15-33-53)48-64-46-60(66-50-63(57-40-22-7-23-41-57,58-42-24-8-25-43-58)59-44-26-9-27-45-59)47-65-49-62(54-34-16-4-17-35-54,55-36-18-5-19-37-55)56-38-20-6-21-39-56/h1-45,60,64-66H,46-50H2 |
Clé InChI |
HYMRAHOWMMUQMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canonique |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Autres numéros CAS |
144785-93-3 |
Synonymes |
1,2,3-tris-tri-beta-phenylethylaminopropane 1,2,3-tristriphenylethylaminopropane 123-TTPEAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



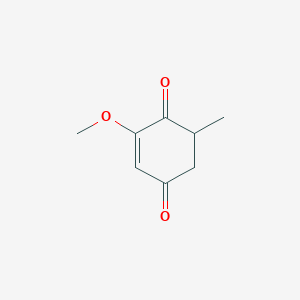
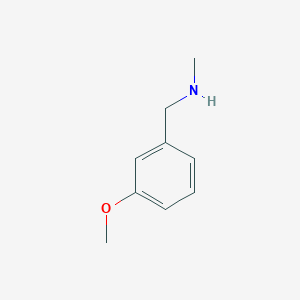

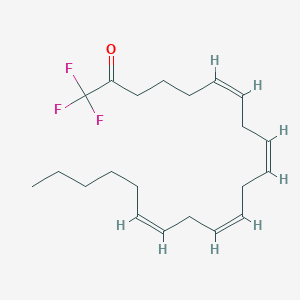
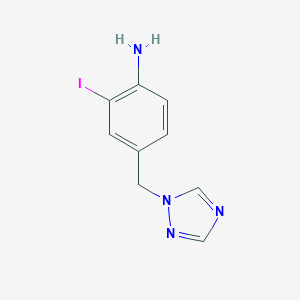
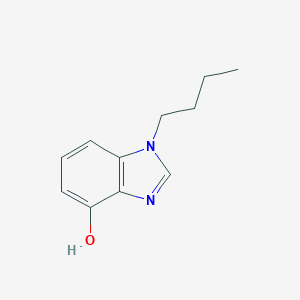
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
